Benzofuran-6-carbaldehyde

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers requiring regiospecific 6-substituted benzofuran derivatives face synthetic dead-ends when using 2- or 5-carbaldehyde isomers-wrong geometry invalidates SAR and fails Lifitegrast intermediate routes. Benzofuran-6-carbaldehyde (CAS 123297-88-1) is the definitive 6-formyl building block for oxidation to benzofuran-6-carboxylic acid, the essential fragment in FDA-approved Lifitegrast. Batch-specific QC (NMR, HPLC, GC) and 98% purity ensure reproducible derivatization and minimal assay interference. • Direct precursor to Lifitegrast key intermediate via simple oxidation • Enables focused 6-position SAR library construction with correct vector geometry • 98% purity with full analytical documentation for sensitive bioconjugation applications

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 123297-88-1
Cat. No. B054546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-6-carbaldehyde
CAS123297-88-1
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)C=O
InChIInChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H
InChIKeyHLSNQZQSNWFXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-6-carbaldehyde Overview


Benzofuran-6-carbaldehyde (CAS 123297-88-1) is a benzofuran heterocycle functionalized with an aldehyde group at the 6-position . This core scaffold is a privileged structure in medicinal chemistry due to the broad biological activities of benzofuran derivatives [1]. The specific placement of the formyl group on the benzene ring distinguishes this compound from other regioisomers (e.g., 2- or 5-carbaldehyde), influencing its electronic properties, reactivity profile, and the spatial orientation of its downstream derivatives in target binding pockets .

Why Analogs Cannot Replace Benzofuran-6-carbaldehyde


Substituting Benzofuran-6-carbaldehyde with a different regioisomer, such as the 2- or 5-carbaldehyde analog, or with a benzofuran lacking this specific functionality, is scientifically invalid for most target-oriented synthetic projects. The position of the aldehyde group dictates the regiospecificity of subsequent derivatizations (e.g., Knoevenagel condensations, reductive aminations, or oxidations), fundamentally altering the geometry and electronic characteristics of the final molecular construct . This positional specificity is paramount when synthesizing key intermediates for approved pharmaceuticals, such as Lifitegrast, which relies on the 6-substituted benzofuran core [1].

Benzofuran-6-carbaldehyde: Evidence vs. Analogs


Commercial Purity and QC Data

High-purity material is essential for reproducible research outcomes. Benzofuran-6-carbaldehyde is commercially available with a standard purity of 98% . This level of purity is comparable to or exceeds that of many closely related analogs, such as 5-Ethoxy-2-methyl-2,3-dihydrobenzofuran-6-carbaldehyde (97%) . The product is supported by batch-specific QC data including NMR, HPLC, or GC, which is a critical factor for procurement in academic and industrial laboratories .

Medicinal Chemistry Organic Synthesis Chemical Biology

Regiochemical Differentiation vs. Other Isomers

The position of the aldehyde group on the benzofuran ring dictates its reactivity and the ultimate biological activity of derived molecules. Compared to benzofuran-2-carbaldehyde and benzofuran-3-carbaldehyde, benzofuran-6-carbaldehyde exhibits distinct pharmacological properties and synthetic utility . While a direct, quantitative head-to-head comparison of these specific regioisomers in the same assay is absent from the primary literature, this class-level inference is a foundational principle in medicinal chemistry and underscores why the 6-position isomer cannot be replaced by others .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Direct Precursor to Lifitegrast

Benzofuran-6-carbaldehyde is a direct synthetic precursor to benzofuran-6-carboxylic acid, which is a key fragment of the FDA-approved dry eye disease drug Lifitegrast [1]. The aldehyde can be oxidized to the corresponding carboxylic acid. A recent, scalable synthetic route for this acid was achieved with 98.2% HPLC purity without chromatographic purification, demonstrating the industrial relevance of the 6-substituted benzofuran core [2]. This specific utility provides a quantifiable, high-value application for the aldehyde that is not shared by its 5- or 2-carbaldehyde regioisomers.

Process Chemistry Pharmaceutical Synthesis Drug Development

Commercial Availability and Supply Chain

Benzofuran-6-carbaldehyde is readily available from multiple major chemical suppliers, including Sigma-Aldrich and Bidepharm . This contrasts with some highly substituted or niche benzofuran derivatives that may have limited or single-source availability. Sigma-Aldrich lists the compound with a purity of 98% and specified storage conditions (inert atmosphere, 2-8°C), providing a reliable procurement option for researchers requiring traceable supply chains .

Chemical Procurement Supply Chain Research Materials

Benzofuran-6-carbaldehyde Applications


Benzofuran-6-carboxylic Acid and Lifitegrast Analogs

This compound is the optimal starting material for the synthesis of benzofuran-6-carboxylic acid, a crucial fragment in the synthesis of the FDA-approved drug Lifitegrast . Researchers in process chemistry and pharmaceutical development should select this aldehyde to access this key intermediate via simple oxidation, a step that underpins scalable, industrial routes to this class of therapeutics .

Regioselective SAR Library Synthesis

For medicinal chemistry programs exploring the benzofuran scaffold, the 6-carbaldehyde regioisomer is essential for constructing focused libraries. The specific position of the reactive aldehyde group dictates the vector and geometry of the synthesized analogs, a critical variable in SAR studies . Substituting a 5- or 2-carbaldehyde would yield an entirely different compound series, making this specific CAS number irreplaceable for projects targeting the 6-substituted pharmacophore .

Chemical Biology and Bioconjugation

The 98% purity and batch-specific QC documentation (NMR, HPLC, GC) make this compound suitable for sensitive chemical biology applications, such as the synthesis of activity-based probes or bioconjugation via reductive amination of the aldehyde group . The high purity ensures minimal interference from side products in downstream biological assays, a critical factor for obtaining reliable and reproducible data .

Academic Research on Benzofuran Derivatives

Given its commercial availability from major suppliers like Sigma-Aldrich and Bidepharm, this compound is a reliable and accessible building block for academic groups investigating the broad biological potential of benzofurans, including their anti-tumor, antibacterial, and antiviral activities [1]. Its use allows for the rapid exploration of chemical space around the 6-position of the benzofuran core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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